molecular formula C7H5BrN2OS B13133997 4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine

4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine

Cat. No.: B13133997
M. Wt: 245.10 g/mol
InChI Key: RNRJQYUWBSPINF-UHFFFAOYSA-N
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Description

4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine is a heterocyclic compound that contains a bromine atom, a methylthio group, and an oxazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and bromine, followed by cyclization with an appropriate reagent to form the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents.

    Reduction Reactions: The compound can be reduced under specific conditions to modify the oxazole or pyridine rings.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the oxazole or pyridine rings.

Scientific Research Applications

4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would depend on the specific derivative or application being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine
  • 4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine
  • 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid

Uniqueness

4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine is unique due to the presence of the methylthio group, which can impart different chemical reactivity and biological activity compared to its tert-butyl analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and biological activities .

Properties

Molecular Formula

C7H5BrN2OS

Molecular Weight

245.10 g/mol

IUPAC Name

4-bromo-2-methylsulfanyl-[1,3]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C7H5BrN2OS/c1-12-7-10-5-4(11-7)2-3-9-6(5)8/h2-3H,1H3

InChI Key

RNRJQYUWBSPINF-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(O1)C=CN=C2Br

Origin of Product

United States

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